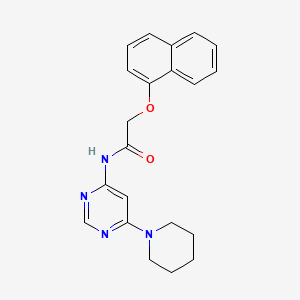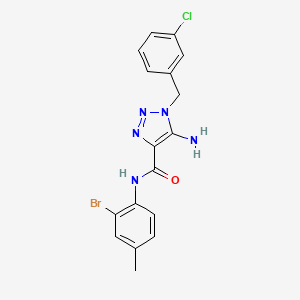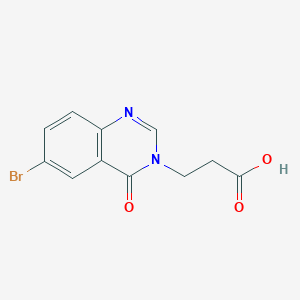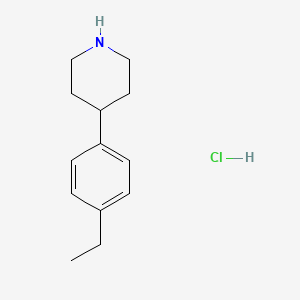![molecular formula C11H20N2O2 B2398788 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-75-5](/img/structure/B2398788.png)
6-(Boc-amino)-1-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Boc-amino)-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[3.3]heptane framework. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, enhancing the compound’s stability and facilitating various chemical transformations.
作用機序
Target of Action
The primary targets of 6-(Boc-amino)-1-azaspiro[3It is synthesized as an analogue of natural compounds, ornithine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.
Mode of Action
The exact mode of action of 6-(Boc-amino)-1-azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with the same receptors or enzymes as these compounds . The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may be involved in similar biochemical pathways as these compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Boc-amino)-1-azaspiro[3It is known to have good solubility in polar organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may have similar effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Boc-amino)-1-azaspiro[3It is known to be stable under normal storage conditions (2-8°c) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach includes the use of 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. The synthesis involves the protection of hydroxyl groups, followed by cyclization and introduction of the Boc-protected amine group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
科学的研究の応用
6-(Boc-amino)-1-azaspiro[3.3]heptane has several applications in scientific research:
類似化合物との比較
6-amino-2-thiaspiro[3.3]heptane: This compound features a sulfur atom in the spirocyclic framework and exhibits similar chemical properties.
2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group, used in the design of peptidomimetic drugs.
Uniqueness: 6-(Boc-amino)-1-azaspiro[3.3]heptane is unique due to the presence of the Boc-protected amine, which enhances its stability and versatility in synthetic applications. Its spirocyclic structure also provides a rigid and sterically constrained framework, making it valuable for the development of bioactive compounds with specific conformational requirements .
特性
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 |
Source


|
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 |
Source


|
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)
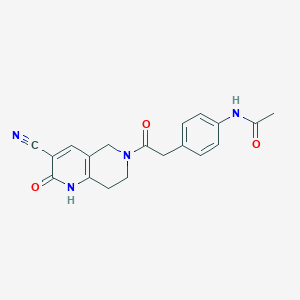
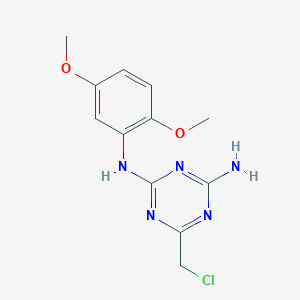
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)
